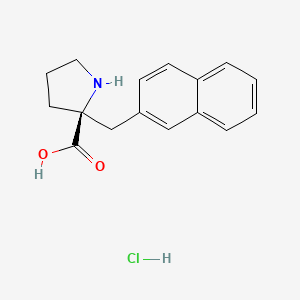

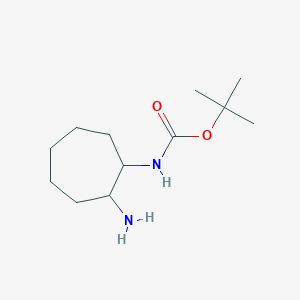

5,7-Difluoro-1-methylindole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Difluoro-1-methylindole-3-carboxylic acid is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Synthesis Analysis

The synthesis of indole derivatives has been widely studied. For instance, 1-Methylindole-3-carboxylic acid, a similar compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis

The molecular formula of 1-methylindole-3-carboxylic acid, a similar compound, is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methylindole-3-carboxylic acid, a similar compound, include a white to beige appearance and a consistent 1H-NMR spectrum .Applications De Recherche Scientifique

Chemical Properties and Identification

“5,7-Difluoro-1-methylindole-3-carboxylic acid” is a chemical compound with the CAS Number: 1785399-14-5 . It has a molecular weight of 211.17 . The compound is typically stored at room temperature and appears as a powder .

Role in Metabolism of Tryptophan

Indole and its derivatives, including “5,7-Difluoro-1-methylindole-3-carboxylic acid”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Therapeutic Prospects in Intestinal and Liver Diseases

Indole and its derivatives show good therapeutic prospects. They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Role in the Preparation of Bisindolyl Pyrimidinones Analogs

“5,7-Difluoro-1-methylindole-3-carboxylic acid” can be used as a reactant for the preparation of bisindolyl pyrimidinones analogs of PKC inhibitor LY333531 .

Role in the Preparation of (Heteroaryl) (Carboxamido)Arylpyrrole Derivatives

This compound can also be used as a reactant for the preparation of (heteroaryl) (carboxamido)arylpyrrole derivatives. These derivatives act as Cdc7 kinase inhibitors, antitumor, and antiproliferative agents .

Availability and Purchase

“5,7-Difluoro-1-methylindole-3-carboxylic acid” is available for purchase from various chemical suppliers .

Mécanisme D'action

Target of Action

Indole derivatives, such as 5,7-Difluoro-1-methylindole-3-carboxylic acid, are known to interact with a variety of targets in the body . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

The mode of action of indole derivatives involves their interaction with these targets, leading to various biological changes

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . .

Safety and Hazards

Orientations Futures

Indole derivatives have shown good therapeutic prospects . They are being studied for their potential in the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propriétés

IUPAC Name |

5,7-difluoro-1-methylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-13-4-7(10(14)15)6-2-5(11)3-8(12)9(6)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJLXVZFCHDZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-1-methylindole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)